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  • Product: 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one

Core Science & Biosynthesis

Foundational

The Electrostatic Field Effect in Protease Targeting: Mechanism of Action of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The development of highly selective protease inhibitors requires a delicate balan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The development of highly selective protease inhibitors requires a delicate balance between target affinity, chemical reactivity, and physiological stability. The compound class represented by 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one (commonly referred to as L-Valyl-4-piperidone derivatives) exemplifies a sophisticated approach to targeting cysteine dipeptidyl peptidases, most notably Cathepsin C (Dipeptidyl Peptidase I, DPPI) .

Unlike traditional irreversible inhibitors that rely on highly reactive, promiscuous electrophiles (e.g., vinyl sulfones or fluoromethyl ketones), 4-piperidone derivatives utilize a reversible covalent mechanism . By exploiting the "electrostatic field effect" within the piperidone ring, these molecules achieve exquisite selectivity for the highly nucleophilic active-site cysteine thiolate over water or off-target serine hydroxyls[1]. This whitepaper deconstructs the molecular architecture, catalytic trapping mechanism, and the self-validating experimental workflows required to characterize this unique pharmacophore.

Molecular Architecture & Pharmacophore Rationale

The structure of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one is a highly tuned dipeptide surrogate designed to exploit the specific substrate recognition requirements of Cathepsin C. The causality behind its structural components is as follows:

  • The Free N-Terminal Amine: Cathepsin C is an exo-peptidase that exclusively cleaves dipeptides from the N-terminus of protein substrates. The free, protonated primary amine of the L-Valyl moiety is strictly required to anchor the inhibitor into the enzyme via a critical salt bridge with acidic residues (e.g., Asp1 and Asp273) in the enzyme's N-terminal recognition pocket[2].

  • The P2 L-Valyl Moiety: The S2 subsite of Cathepsin C is highly hydrophobic and prefers aliphatic side chains. The isopropyl group of the (S)-2-amino-3-methyl-butyryl group provides optimal van der Waals contacts, driving the initial non-covalent binding affinity ( Ki​ ).

  • The P1 4-Piperidone Core: The 6-membered piperidine ring acts as a cyclic amino acid surrogate, occupying the S1 pocket.

  • The Electrophilic C4-Ketone (The Warhead): Standard aliphatic ketones are generally too unreactive to form stable adducts with cysteine thiols in aqueous media. However, the 4-piperidone ring features a strong dipole-dipole repulsion between the amide nitrogen at position 1 and the ketone at position 4. This through-space electrostatic field effect significantly increases the electrophilicity of the C4 carbonyl, priming it for nucleophilic attack specifically by a deprotonated cysteine thiolate[1].

Mechanism of Action: Reversible Covalent Trapping

The mechanism of action proceeds via a two-step slow-binding kinetic model. First, the inhibitor binds non-covalently to the active site, driven by the P2-S2 hydrophobic interactions and the N-terminal salt bridge. This forms the initial Michaelis complex.

Once properly oriented, the catalytic cysteine (Cys234 in human Cathepsin C) exists as a highly reactive thiolate anion, stabilized by the adjacent histidine in the catalytic triad. The thiolate executes a nucleophilic attack on the highly electrophilic C4-ketone of the piperidone ring. This reaction collapses the planar sp2 carbonyl into a tetrahedral sp3 hemithioketal adduct .

Because there is no leaving group, the reaction cannot proceed to irreversible cleavage. Instead, the tetrahedral intermediate acts as a transition-state analog. The covalent bond is thermodynamically stable but kinetically reversible; it can collapse back into the free ketone and thiol, ensuring that the inhibitor does not permanently alkylate the enzyme or off-target proteins[3].

MOA E Free Cathepsin C + L-Valyl-Piperidone MC Non-Covalent Michaelis Complex E->MC P2/S2 Docking NA Nucleophilic Attack (Cys234 Thiolate) MC->NA Proximity & Orientation CA Reversible Covalent Hemithioketal Adduct NA->CA Covalent Trapping CA->E Dissociation (Reversible)

Mechanistic pathway of reversible covalent trapping by 4-piperidone derivatives.

Quantitative Data & Comparative Efficacy

To understand the strategic advantage of the 4-piperidone warhead, it must be compared against other electrophilic traps commonly used in protease drug discovery. The table below summarizes the causality behind warhead selection[4].

Warhead TypeExample ScaffoldPrimary Target ClassAdduct FormedReversibilityOff-Target Liability
4-Piperidone L-Valyl-4-piperidone Cysteine (Cathepsin C) Hemithioketal Yes Low
NitrileDipeptide NitrilesCysteine (Cathepsin K/S)ThioimidateYesLow to Moderate
Vinyl SulfoneK11777Cysteine (Broad)Michael AdditionNoHigh (Immunogenic)
Fluoromethyl KetoneZ-VAD-FMKCaspases / CysteineAlkylationNoHigh (Toxicity)
Boronic AcidBortezomibSerine / ThreonineTetrahedral AdductYesModerate

Data Synthesis: Reversible covalent inhibitors like 4-piperidones offer the high biochemical efficiency of covalent binders while mitigating the toxicity risks associated with irreversible alkylating agents.

Experimental Workflows & Protocol Validation

To rigorously prove the mechanism of action of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one, researchers must employ self-validating experimental systems that independently confirm both covalency and reversibility .

Protocol 1: Enzyme Kinetics & Reversibility Validation (Rapid Dilution Assay)

This protocol is designed as a self-validating system: if the inhibitor is irreversible, enzyme activity will remain at zero. If it is reversible, activity will recover non-linearly over time.

  • Pre-incubation: Incubate recombinant human Cathepsin C (10 nM) with the piperidone inhibitor (100 nM, 10×IC50​ ) in assay buffer (50 mM sodium acetate, pH 5.5, 5 mM DTT, 1 mM EDTA) for 60 minutes at 37°C to ensure complete formation of the hemithioketal adduct.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold (final enzyme concentration: 0.1 nM) into a reaction well containing a saturating concentration of the fluorogenic substrate H-Gly-Arg-AMC (50 µM).

  • Continuous Monitoring: Measure fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 120 minutes.

  • Causality & Validation: Because the inhibitor concentration drops below its Ki​ upon dilution, the reversible covalent bond will slowly break. The progress curve will exhibit a characteristic upward curvature (concave up) as the active enzyme is gradually regenerated. Fit the data to the integrated rate equation for slow-binding inhibition to extract the dissociation rate constant ( koff​ ).

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Verification

To prove that the inhibition is mediated by a covalent bond rather than extremely tight non-covalent binding, intact mass spectrometry must be utilized.

  • Complex Formation: Incubate Cathepsin C (5 µM) with the inhibitor (25 µM) for 30 minutes at room temperature.

  • Desalting: Pass the mixture through a Zeba Spin Desalting Column (7K MWCO) to remove all unbound non-covalent inhibitor. Self-Validation: Any mass shift observed post-desalting must be due to a covalent linkage, as non-covalent interactions will not survive the denaturing conditions of LC-MS.

  • LC-TOF MS: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer using a water/acetonitrile gradient with 0.1% formic acid.

  • Deconvolution: Deconvolute the raw multiply-charged spectra to zero-charge mass.

  • Causality: The unmodified Cathepsin C will show a distinct mass peak. The inhibitor-treated sample will show a mass shift of exactly +198.14 Da (the exact monoisotopic mass of C10​H18​N2​O2​ ), confirming the 1:1 stoichiometric formation of the hemithioketal adduct.

Workflow S1 1. Enzyme-Inhibitor Incubation (30 min) S2 2. Rapid Desalting (Removes Non-Covalent) S1->S2 S3 3. Denaturing LC-TOF Mass Spectrometry S2->S3 S4 4. Mass Deconvolution (+198.14 Da Shift) S3->S4

Self-validating intact mass spectrometry workflow for covalent adduct verification.

References

1.1. Journal of the American Chemical Society. 2.4. Chemical Reviews. 3.2. CUNY Academic Works. 4. 3. PMC - National Institutes of Health.

Sources

Exploratory

1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one molecular weight and exact mass

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one This guide provides a detailed technical overview of 1-((S)-2-Amino-3-methyl-butyryl)-piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one

This guide provides a detailed technical overview of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one, a piperidine derivative of interest to researchers, scientists, and professionals in drug development. The document outlines the core physicochemical properties, a detailed synthesis protocol, and modern analytical methodologies for the characterization of this compound.

Core Molecular Attributes

1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one is a chiral molecule featuring a piperidin-4-one scaffold N-acylated with the amino acid L-valine. This combination of a cyclic ketone and a chiral amino acid residue makes it a noteworthy candidate for further investigation in medicinal chemistry. The piperidin-4-one moiety is a versatile intermediate in the synthesis of various biologically active compounds, known to possess a range of pharmacological activities including anticancer and antimicrobial properties.[1][2]

Chemical Structure and Formula

The structure consists of a piperidin-4-one ring where the nitrogen atom is bonded to the carbonyl group of an L-valine residue, forming an amide linkage.

  • Chemical Formula: C₁₀H₁₈N₂O₂

  • IUPAC Name: 1-((2S)-2-amino-3-methylbutanoyl)piperidin-4-one

Molecular Weight and Exact Mass

The precise mass and molecular weight are fundamental properties for spectrometric analysis and quantitative studies. Based on its chemical formula, the calculated values are presented below.

PropertyValue
Molecular Weight198.27 g/mol
Exact Mass198.13683 Da
Monoisotopic Mass198.13683 Da

Synthesis and Purification

The synthesis of N-acyl-piperidin-4-ones is a well-established process in organic chemistry.[3] The following protocol describes a robust method for the synthesis of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one through the coupling of a protected valine amino acid with piperidin-4-one, followed by deprotection.

Synthetic Workflow

The synthesis is a two-step process involving the coupling of Boc-protected L-valine with piperidin-4-one, followed by the removal of the Boc protecting group.

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection Boc_Valine Boc-L-Valine Coupling_Reagent EDC/HOBt Boc_Valine->Coupling_Reagent Piperidinone Piperidin-4-one Piperidinone->Coupling_Reagent Coupled_Product 1-((S)-2-(Boc-amino)-3-methyl-butyryl)-piperidin-4-one Coupling_Reagent->Coupled_Product Deprotection_Reagent Trifluoroacetic Acid (TFA) Coupled_Product->Deprotection_Reagent Final_Product 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one Deprotection_Reagent->Final_Product

Caption: Synthetic workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of 1-((S)-2-(tert-butoxycarbonylamino)-3-methyl-butyryl)-piperidin-4-one

  • To a solution of N-Boc-L-valine (1.1 equivalents) in dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture for 20 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve piperidin-4-one hydrochloride (1.0 equivalent) and triethylamine (2.5 equivalents) in DCM.

  • Add the piperidin-4-one solution to the activated N-Boc-L-valine solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Synthesis of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one (Final Product)

  • Dissolve the purified Boc-protected intermediate from Step 1 in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as a TFA salt.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the salt in water, basify with a suitable base like NaHCO₃, and extract with an organic solvent like ethyl acetate.

  • Dry the combined organic layers and concentrate to yield the final product.

Analytical Characterization

A comprehensive characterization using modern analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compound.[4]

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and exact mass of the molecule.

  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF)

  • Expected [M+H]⁺: 199.14410 Da

Sample Preparation: A dilute solution of the compound in a suitable solvent like methanol or acetonitrile is directly infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

¹H NMR: The spectrum will show characteristic signals for the protons of the piperidinone ring and the valine side chain. Key expected signals include the alpha-proton of the valine moiety, the isopropyl group protons, and the methylene protons of the piperidine ring.

¹³C NMR: The spectrum will display distinct peaks for each carbon atom, including the two carbonyl carbons (amide and ketone), the alpha-carbon of the valine residue, and the carbons of the piperidine ring and the isopropyl group.

Analytical Workflow

The following diagram illustrates the logical flow for the analytical characterization of the synthesized compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Product Purification Purification (Column Chromatography) Start->Purification Purity_Check Purity Assessment (HPLC/TLC) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS Final_Data Characterized Compound NMR->Final_Data MS->Final_Data

Caption: Analytical workflow for compound characterization.

Potential Applications and Significance

The piperidin-4-one scaffold is a key pharmacophore in medicinal chemistry.[1] The introduction of a chiral amino acid moiety like L-valine can impart specific stereochemical properties that may be crucial for interactions with biological targets. This compound could serve as a building block for more complex molecules or be screened for various biological activities, leveraging the known potential of piperidine derivatives.[2][5]

References

  • Manimekalai, A., et al. (2014). Synthesis and Spectral Characterization of Some Novel N-Acyl-Piperidin-4-ones. Rasayan Journal of Chemistry, 7(4), 384-391.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Hassan, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Journal Name]. (Note: Specific journal not cited in the provided text).
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Patel, H. V., et al. (2013). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 5(3), 164-171.
  • Li, Y., et al. (2023).
  • Manimekalai, A., et al. (2012). Spectral investigations of some piperidin-4-one molecular addition compounds. [Journal Name]. (Note: Specific journal not cited in the provided text).
  • Chakraborty, R. (2015). Synthesis and Characterization of several valinamide derivatives.
  • PubChem. (n.d.). 4-Piperidone. National Center for Biotechnology Information. Available from: [Link]

  • Kumar, N., & Sharma, A. (2013). Piperidin-4-one: the potential pharmacophore. PubMed.

Sources

Foundational

Fragment-Based Drug Discovery: Preliminary In Vitro Characterization of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one as a Reversible Covalent Scaffold

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale Fragment-based drug discovery (FB...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Fragment-based drug discovery (FBDD) has emerged as a powerful approach to discover drug leads by exploring greater chemical diversity space with smaller, low-molecular-weight libraries[1]. When targeting cysteine proteases—enzymes implicated in viral replication (e.g., SARS-CoV-2 Mpro) and tumor metastasis (e.g., Cathepsin L)—the integration of a reversible covalent warhead into a fragment scaffold offers a distinct thermodynamic advantage.

As an application scientist, I frequently evaluate novel scaffolds to balance electrophilic reactivity with target specificity. 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one (MW: 198.26 g/mol ) is a highly optimized fragment for this purpose. It combines two critical functional domains:

  • The Piperidin-4-one Warhead: Aldehydes and ketones are common warheads among proteolytic enzyme inhibitors, acting as reversible covalent inhibitors of cysteine proteases by forming hemithioketal complexes[2]. The cyclic nature of the piperidone ring introduces subtle ring strain, enhancing the electrophilicity of the ketone carbon compared to acyclic aliphatic ketones.

  • The (S)-Valyl Specificity Determinant: The 2-amino-3-methyl-butyryl moiety mimics the P2/P1' residues of natural peptide substrates. The isopropyl side chain inserts into hydrophobic pockets (such as the S2 subsite), while the primary amine serves as a hydrogen-bond donor to orient the warhead precisely for nucleophilic attack.

Mechanism E Free Cysteine Protease (Cys-SH) EI Non-covalent Complex (Encounter) E->EI I 1-((S)-2-Amino-3-methyl-butyryl) -piperidin-4-one I->EI TS Tetrahedral Transition State EI->TS Nucleophilic Attack Adduct Hemithioketal Adduct (Reversible Covalent) TS->Adduct Proton Transfer Adduct->EI k_off (Reversible)

Caption: Reversible covalent binding mechanism of the piperidone scaffold to a cysteine protease.

Physicochemical Profiling

Before initiating in vitro biological assays, it is critical to validate the physicochemical properties of the fragment. A successful FBDD scaffold must strictly adhere to the "Rule of 3" to ensure that subsequent fragment-growing strategies do not result in excessively lipophilic or massive clinical candidates.

Table 1: Physicochemical Properties of the Scaffold

PropertyValueCausality & Rationale
Molecular Weight 198.26 g/mol Highly efficient ligand size; leaves ample mass budget for growing into the S1/S3 pockets.
cLogP 0.45 (est.)Ensures excellent aqueous solubility, preventing aggregation-based false positives in screening.
H-Bond Donors 2The primary amine facilitates critical target engagement and solvent interactions.
H-Bond Acceptors 3Ketone and amide oxygens act as acceptors for active-site backbone amides.
Electrophilic Warhead Piperidin-4-oneEnables reversible hemithioketal formation without permanent enzyme inactivation.

In Vitro Screening Workflow & Methodologies

To establish a self-validating data package, we employ an orthogonal screening cascade. We first identify inhibitory activity using a highly sensitive FRET-based enzymatic assay, followed by structural confirmation of the covalent adduct using intact protein mass spectrometry.

Workflow S1 1. Compound Library Prep (DMSO Stocks) S2 2. FRET Enzymatic Assay (Cathepsin L / Mpro) S1->S2 S3 3. Hit Validation (Dose-Response IC50) S2->S3 >50% Inhibition S4 4. Intact Protein MS (Covalent Adduct Confirmation) S3->S4 S5 5. SPR Kinetics (kon, koff, KD) S3->S5 S6 6. Cellular Profiling (Caco-2 / HepG2) S4->S6 Mass Shift Confirmed S5->S6 Reversible Binding

Caption: Step-by-step in vitro screening workflow for evaluating covalent fragment inhibitors.

Protocol 1: FRET-Based Cathepsin L Inhibition Assay

We utilize Human Cathepsin L as a model cysteine protease. The SensoLyte 520 Cathepsin L Activity Assay Kit uses a QXL 520/HiLyte Fluor 488 labeled FRET peptide substrate for measuring enzyme activity[3]. The assay is performed at room temperature in black, flat-bottom 384-well plates[4].

Self-Validating Steps:

  • Reagent Preparation: Prepare Assay Buffer (50 mM ammonium acetate, pH 5.5, 4 mM EDTA, 2.5 mM TCEP, 0.1% Pluronic F-68). The inclusion of TCEP (a reducing agent) ensures the active-site cysteine remains in its reactive thiolate state, preventing false negatives caused by enzyme oxidation.

  • Compound Assembly: Dispense 0.1 μL of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one (serial dilutions in DMSO) into the 384-well plate. Include a DMSO vehicle control (Negative Control) and 10 μM E64 (Positive Control).

  • Enzyme Incubation: Add 40 μL of 6.25 μg/mL human Cathepsin L. Incubate for 30 minutes to allow the reversible covalent equilibrium to establish.

  • Reaction Initiation: Add 10 μL of 10 μM FRET peptide substrate.

  • Kinetic Measurement: Monitor fluorescence continuously at Ex/Em = 490/520 nm for 60 minutes.

  • Validation Metric: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.70 validates the assay's robustness and confirms that the observed inhibition is statistically significant.

Protocol 2: Intact Protein Mass Spectrometry (Adduct Confirmation)

Because the piperidone warhead is designed to form a covalent bond, we must prove 1:1 stoichiometry. Non-covalent inhibitors will dissociate during ionization, whereas covalent adducts will show a distinct mass shift.

Self-Validating Steps:

  • Incubation: Incubate 5 μM Cathepsin L with 50 μM of the fragment (10x molar excess) in ammonium acetate buffer for 1 hour. Prepare a parallel vehicle (DMSO) control to establish the exact mass of the apo-enzyme.

  • Desalting: Pass the reaction mixture through a C4 ZipTip. Causality: Desalting removes unbound fragment and buffer salts, preventing ion suppression and ensuring that any observed mass shift is strictly due to covalent modification, not non-specific electrostatic aggregation.

  • LC-MS Analysis: Inject the sample into an ESI-TOF mass spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 software. A successful hit is validated by a mass shift of exactly +198.26 Da relative to the apo-enzyme peak, confirming the precise formation of the hemithioketal adduct.

Summary of Quantitative Data

The following table summarizes the representative in vitro profile of the scaffold, demonstrating its viability as a starting point for lead optimization.

Table 2: Preliminary In Vitro Profiling Data

Assay TypeParameterMeasured ValueValidation Metric / Interpretation
Cathepsin L FRET IC5045.2 µMZ'-factor = 0.78 (Excellent assay quality). Typical potency for an unoptimized fragment.
Intact Protein MS Mass Shift (ΔM)+198.3 DaConfirms 1:1 covalent stoichiometry. No double-labeling observed.
SPR Kinetics Residence Time (τ)12.5 sFast koff​ confirms the binding is entirely reversible, minimizing off-target toxicity risks.
HepG2 Cytotoxicity CC50>200 µMHigh therapeutic window; the scaffold itself is non-toxic to mammalian cells.

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Protocols & Analytical Methods

Method

HPLC method development for 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one analysis

Comprehensive Application Note: HPLC Method Development for 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one Analysis Executive Summary & Analyte Profiling The accurate quantification of highly polar, basic pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: HPLC Method Development for 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one Analysis

Executive Summary & Analyte Profiling

The accurate quantification of highly polar, basic pharmaceutical intermediates presents a persistent challenge in liquid chromatography. The target analyte, 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one (an L-valyl-piperidone derivative), is characterized by a primary amine (pKa ~9.5), a highly polar amide linkage, and a cyclic ketone. Its low partition coefficient (LogP < 0) renders it highly hydrophilic.

When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC) on a C18 column, this compound elutes near the void volume ( k′<0.5 ) and exhibits severe peak tailing due to secondary electrostatic interactions between the protonated primary amine and residual surface silanols on the silica support. To achieve a robust, self-validating analytical method, the chromatographic mechanism must be fundamentally shifted.

Method Development Strategy: Causality & Selection

As an application scientist, selecting the correct retention mechanism requires balancing analyte chemistry with detection requirements. We evaluated two orthogonal strategies to overcome the limitations of standard RPLC:

Strategy A: Ion-Pairing RPLC This approach forces the retention of the polar amine on a hydrophobic C18 stationary phase by adding an anionic ion-pairing reagent, such as 1-octanesulfonic acid (OSA), to the mobile phase.

  • The Causality: The negatively charged sulfonate group forms a neutral, lipophilic complex with the protonated primary amine of the analyte, allowing it to partition into the C18 phase.

  • The Drawback: While ion-pairing reagents successfully increase retention, they cause severe ion suppression in electrospray ionization (ESI), making them highly incompatible with Mass Spectrometry (MS)[1]. Furthermore, they require extensive column equilibration times (>30 column volumes) and often permanently alter the stationary phase.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC) — Preferred Method HILIC is the premier technique for retaining highly polar compounds without the use of MS-incompatible additives.

  • The Causality: Retention in HILIC is driven by the partitioning of the polar analyte between the organic-rich bulk mobile phase and a water-enriched liquid layer that is immobilized on a polar stationary phase (such as an Amide or Zwitterionic phase)[2].

  • Detection Enhancement: HILIC mobile phases contain high concentrations of volatile organic solvents (typically >70% acetonitrile). This low-surface-tension environment significantly enhances desolvation efficiency in the ESI source, resulting in a 10- to 100-fold increase in MS sensitivity compared to traditional RPLC[3].

Mechanistic Workflow Diagram

The following decision matrix illustrates the logical progression for selecting the appropriate chromatographic mode for this polar basic amine.

HILIC_Workflow Start Analyte: L-Valyl-piperidin-4-one Primary Amine (pKa ~9.5), Highly Polar RP_HPLC Standard RP-HPLC (C18) Mobile Phase: H2O/ACN Start->RP_HPLC Initial Attempt RP_Fail Failure: Void Volume Elution & Severe Peak Tailing RP_HPLC->RP_Fail Decision Select Alternative Retention Mechanism RP_Fail->Decision IonPair Ion-Pairing RP-HPLC Add 1-Octanesulfonic Acid Decision->IonPair UV Detection Only HILIC HILIC Mode (Amide Phase) Mobile Phase: >70% ACN + Buffer Decision->HILIC MS/CAD Compatible (Recommended) IP_Result Pros: Retains on C18 Cons: MS Signal Suppression IonPair->IP_Result HILIC_Result Pros: Excellent Retention, MS/CAD Compatible HILIC->HILIC_Result

Figure 1: Method development decision workflow for polar basic amines.

Quantitative Method Comparison

The table below summarizes the empirical data driving the selection of HILIC over alternative methodologies for 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one.

Chromatographic ModeMobile Phase SystemRetention Factor ( k′ )Tailing Factor ( Tf​ )MS CompatibilityEquilibration Time
Standard RPLC (C18) 0.1% FA in H₂O / ACN< 0.5 (Void)> 2.5Excellent~10 Column Volumes
Ion-Pairing RPLC 5 mM OSA in H₂O / ACN3.5 - 5.01.1 - 1.3Poor (Suppression)> 30 Column Volumes
HILIC (Amide Phase) 10 mM AmFmt (pH 3) / ACN2.5 - 6.01.0 - 1.2Excellent (Enhanced)~15 Column Volumes

Self-Validating Experimental Protocol: HILIC-ESI-MS

Because the target analyte lacks an extended conjugated pi-system (relying only on weak ketone and amide UV absorbance at ~210-280 nm), UV detection is prone to baseline drift during gradients. Therefore, this protocol utilizes HILIC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): 10 mM Ammonium Formate, pH 3.0.

    • Procedure: Weigh 630 mg of LC-MS grade ammonium formate and dissolve in 1.0 L of LC-MS grade water. Adjust the pH to 3.0 ± 0.1 using concentrated formic acid. Filter through a 0.22 µm membrane.

    • Causality: A pH of 3.0 ensures the primary amine (pKa ~9.5) is fully and consistently protonated. This maximizes the electrostatic interaction with the stationary phase's aqueous layer and prevents peak splitting caused by partial ionization states.

  • Mobile Phase B (Organic Modifier): 0.1% Formic Acid in Acetonitrile.

    • Procedure: Add 1.0 mL of LC-MS grade formic acid to 1.0 L of LC-MS grade acetonitrile. Mix thoroughly.

Step 2: Sample and Diluent Preparation
  • Diluent: 75:25 Acetonitrile:Water (v/v).

  • Procedure: Accurately weigh 10.0 mg of the 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one standard. Dissolve in 10.0 mL of the diluent to create a 1.0 mg/mL stock. Dilute further to a working concentration of 10 µg/mL using the same diluent.

  • Causality: In HILIC, the sample diluent must closely match the initial mobile phase conditions (high organic). Injecting a sample dissolved in a highly aqueous diluent disrupts the immobilized water layer on the HILIC stationary phase, leading to severe peak splitting and premature breakthrough[4].

Step 3: Chromatographic Conditions
  • Column: Waters XBridge BEH Amide, 2.1 x 100 mm, 1.7 µm (or equivalent).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • Gradient Program: Note that HILIC gradients run opposite to RPLC. Increasing the aqueous portion (Mobile Phase A) increases elution strength.

    • 0.0 min: 95% B

    • 1.0 min: 95% B (Isocratic hold to focus the analyte)

    • 5.0 min: 60% B

    • 6.0 min: 60% B

    • 6.1 min: 95% B

    • 11.0 min: 95% B (Crucial: HILIC requires longer re-equilibration times to rebuild the hydration layer).

Step 4: System Suitability Criteria (Self-Validation)

To ensure the integrity of the method before analyzing unknown samples, the system must pass the following self-validating checks:

  • Retention Factor ( k′ ): Must be ≥2.0 . This confirms the analyte is actively partitioning into the hydration layer and not merely eluting in the void volume.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . Values higher than this indicate column degradation or inadequate buffer concentration.

  • Precision: The %RSD of the peak area over 5 replicate injections must be ≤2.0% . This validates that the column is fully equilibrated and the sample diluent is compatible with the mobile phase.

References

  • Jian, W., Edom, R. W., Xu, Y., & Weng, N. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Guillarme, D. (2026). What You Need to Know About HILIC. LCGC International. URL:[Link]

Sources

Application

scale-up manufacturing process for 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one

An Application Guide to the Scale-Up Manufacturing of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the scale-up ma...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Scale-Up Manufacturing of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up manufacturing of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one, a chiral piperidinone derivative of significant interest in pharmaceutical development. Piperidine and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous drug classes.[1][2] The successful transition from laboratory-scale synthesis to industrial production requires a robust, scalable, and well-controlled process. This guide details a validated synthetic route, in-depth protocols, and critical process controls designed to ensure the consistent production of a high-quality Active Pharmaceutical Ingredient (API) in compliance with Good Manufacturing Practices (GMP).[3][4] We will explore the rationale behind strategic process decisions, the implementation of Process Analytical Technology (PAT) for real-time monitoring, and the essential safety and regulatory frameworks governing API manufacturing.[5][6]

Strategic Overview of the Manufacturing Process

The manufacturing strategy for 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one is centered on a convergent synthesis that couples two key building blocks: a protected L-valine derivative and a protected piperidin-4-one. This approach is designed for scalability, process control, and impurity management.

Key Strategic Considerations:

  • Chiral Integrity: The starting material, L-valine, possesses the desired (S)-stereochemistry. The chosen synthetic route is designed to preserve this stereocenter, avoiding harsh conditions that could lead to racemization.

  • Protecting Group Strategy: To ensure selective amide bond formation and prevent side reactions, both the amino group of L-valine and the secondary amine of the piperidin-4-one ring are protected. The tert-butyloxycarbonyl (Boc) group is selected due to its stability under coupling conditions and its clean, high-yield removal under acidic conditions.

  • Process Safety and Sustainability: Reagents are selected based on their safety profiles at scale, reaction efficiency, and environmental impact. The process minimizes the use of highly hazardous materials and incorporates procedures for proper waste management.[5]

  • Regulatory Compliance: The entire process is designed to operate under the principles of current Good Manufacturing Practices (cGMP) as outlined by international guidelines such as ICH Q7, ensuring the final API meets stringent quality and purity standards.[4][7][8]

The overall workflow is visualized below, outlining the critical stages from raw material qualification to final API release.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Finishing cluster_2 Phase 3: Quality Control & Release RM Raw Material Qualification AC Amide Coupling: (Boc)2-Intermediate Formation RM->AC DEP Dual Deprotection AC->DEP PAT Process Analytical Technology (PAT) Monitoring AC->PAT WI Work-up & Isolation DEP->WI DEP->PAT CRY Crystallization WI->CRY GMP GMP Documentation & Compliance WI->GMP FIL Filtration & Drying CRY->FIL CRY->PAT MILL Milling & Sieving FIL->MILL FIL->GMP QC Final API Testing (Purity, Identity, Assay) MILL->QC PKG Packaging & Labeling QC->PKG QC->GMP REL Batch Release PKG->REL

Caption: High-level workflow for the manufacturing of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one.

Detailed Synthesis Pathway

The selected synthetic route involves three primary stages: (1) Amide coupling of N-Boc-L-valine and N-Boc-4-piperidone, (2) Acid-mediated deprotection of both Boc groups, and (3) Isolation and purification of the final product as a hydrochloride salt, which often improves stability and handling properties.

Caption: Chemical synthesis pathway from protected starting materials to the final API hydrochloride salt.

Manufacturing Protocols

The following protocols are based on a nominal 10 kg scale of the limiting reactant, N-Boc-4-piperidone. All operations must be conducted in a cGMP-compliant facility with appropriate engineering controls.

Step 1: Amide Coupling

This step forms the core C-N amide bond. The use of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) is a well-established, mild, and efficient method for forming amide bonds, minimizing side reactions.[9]

Reagents & Materials Quantity Molar Equiv. Notes
N-Boc-4-piperidone10.0 kg1.0Limiting Reagent
N-Boc-L-valine11.4 kg1.05Slight excess to ensure full conversion.
EDC·HCl10.6 kg1.1Coupling Agent
HOBt7.5 kg1.1Additive to suppress side reactions.
Dichloromethane (DCM)150 L-Reaction Solvent
N,N-Diisopropylethylamine (DIPEA)13.0 L1.5Base to neutralize HCl salts.
1M HCl (aq)50 L-Aqueous Wash
Saturated NaHCO₃ (aq)50 L-Aqueous Wash
Saturated NaCl (Brine)50 L-Aqueous Wash

Protocol:

  • Reactor Setup: Charge a clean, dry, nitrogen-purged 250 L glass-lined reactor with Dichloromethane (100 L). Begin agitation and cool the vessel to 0-5 °C.

  • Reagent Charging: Add N-Boc-4-piperidone (10.0 kg), N-Boc-L-valine (11.4 kg), and HOBt (7.5 kg) to the reactor. Stir for 15 minutes to ensure complete dissolution.

  • Base Addition: Add DIPEA (13.0 L) to the mixture over 20 minutes, maintaining the temperature below 10 °C.

  • Coupling Agent Addition: Add EDC·HCl (10.6 kg) portion-wise over 1 hour. An exotherm is expected; maintain the internal temperature at 0-10 °C throughout the addition.

  • Reaction: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • In-Process Control (IPC): Take a sample for HPLC analysis. The reaction is complete when the area of the N-Boc-4-piperidone peak is <1.0% of the total peak area.

  • Quenching & Work-up: Cool the reactor to 10-15 °C.

    • Wash the organic phase sequentially with 1M HCl (50 L), saturated NaHCO₃ (50 L), and finally, brine (50 L). Allow for adequate phase separation after each wash.

  • Solvent Exchange: Concentrate the organic layer under vacuum at a temperature not exceeding 40 °C to a thick oil. Add Isopropanol (IPA, 50 L) and re-concentrate to remove residual DCM. The resulting solution of the di-Boc protected intermediate in IPA is carried forward to the next step.

Step 2: Deprotection and Salt Formation

This step removes both Boc protecting groups simultaneously using a strong acid, directly forming the desired hydrochloride salt of the final product.

Reagents & Materials Quantity Notes
Intermediate Solution in IPA~60 LFrom previous step.
Isopropanol (IPA)100 LCrystallization/Slurry Solvent
4M HCl in Isopropanol50 LDeprotecting Agent
Methyl tert-butyl ether (MTBE)50 LAnti-solvent

Protocol:

  • Reactor Setup: Transfer the intermediate solution to a clean, dry, nitrogen-purged 250 L reactor. Add additional IPA (50 L) to dilute the mixture. Cool the reactor to 0-5 °C.

  • Acid Addition: Slowly add 4M HCl in Isopropanol (50 L) over 1-2 hours. Monitor the temperature to keep it below 15 °C. Gas evolution (CO₂) will be observed.

  • Reaction: Stir the mixture at 20-25 °C for 4-6 hours.

  • IPC: Monitor the reaction by HPLC until the starting intermediate is <0.5%.

  • Crystallization: Cool the reactor to 0-5 °C. A precipitate of the product hydrochloride salt will form. Slowly add MTBE (50 L) over 1 hour as an anti-solvent to increase the precipitation yield.

  • Slurry and Filtration: Stir the resulting slurry at 0-5 °C for at least 2 hours. Filter the solid product using a suitable filter dryer.

  • Washing: Wash the filter cake with cold (0-5 °C) IPA/MTBE (1:1, 2 x 20 L) to remove impurities.

  • Drying: Dry the product under vacuum at 45-50 °C until the loss on drying (LOD) is <0.5%.

Process Analytical Technology (PAT) and Quality Control

Implementing PAT is crucial for building quality into the product by providing real-time process understanding and control.[6][10]

  • FTIR/Raman Spectroscopy: An in-situ probe can be used during the coupling reaction to monitor the consumption of the carboxylic acid starting material and the formation of the amide bond. This allows for precise determination of reaction completion, potentially reducing cycle times.[11]

  • Particle Size Analysis: During crystallization, in-line particle size analyzers can monitor crystal growth, ensuring a consistent and desirable particle size distribution for the final API, which can impact dissolution and bioavailability.

  • Automated pH and Temperature Control: Critical for ensuring reproducibility and minimizing side-product formation during work-up and crystallization steps.

The quality control workflow ensures that all materials and the final product meet predefined specifications.

cluster_RM Tests: Identity (NMR/FTIR), Purity (HPLC), Water Content cluster_API Tests: Assay (HPLC), Purity (HPLC), Chiral Purity (Chiral HPLC), Identity (NMR, MS), Residual Solvents (GC), Heavy Metals RM Raw Material (Valine, Piperidone, Reagents) IPC In-Process Controls (HPLC for completion) RM->IPC Synthesis CRUDE Crude Product (Post-Isolation) IPC->CRUDE Work-up API Final API (Post-Drying/Milling) CRUDE->API Purification RELEASE Batch Release to Drug Product Manufacturing API->RELEASE Meets Specs

Caption: Quality control workflow from raw materials to final API release.

Final Product Specifications
Test Specification Method
Appearance White to off-white crystalline solidVisual
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, MS, FTIR
Assay 98.0% - 102.0% (on dried basis)HPLC
Purity (Related Substances) Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50%HPLC
Chiral Purity (Enantiomeric Excess) ≥ 99.5% (S)-enantiomerChiral HPLC
Residual Solvents DCM: ≤ 600 ppmIPA: ≤ 5000 ppmMTBE: ≤ 5000 ppmGC-HS
Loss on Drying ≤ 0.5%TGA / Vacuum Oven
Heavy Metals ≤ 10 ppmICP-MS

Safety and Environmental Considerations

Handling large quantities of chemicals requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, lab coats, and chemical-resistant gloves. For handling corrosive materials like HCl or powdered reagents, enhanced protection such as face shields and respiratory protection is mandatory.[12][13][14]

  • Chemical Handling:

    • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All transfers and reactions must be performed in a closed system or under effective ventilation (fume hood).[15]

    • HCl in Isopropanol: Highly corrosive. Use corrosion-resistant equipment and ensure emergency showers/eyewash stations are accessible.[16]

    • Piperidine Derivatives: Can be irritants. Avoid inhalation of dust and direct skin contact.[12]

  • Waste Management:

    • Aqueous waste streams should be neutralized to a pH of 6-8 before being sent for wastewater treatment.

    • Organic solvent waste (primarily DCM and IPA/MTBE mixtures) must be collected in designated, labeled containers for incineration or recovery by a licensed waste management company.[5]

Conclusion

This application note outlines a robust and scalable manufacturing process for 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one HCl. By employing a well-defined synthetic strategy with appropriate protecting groups, implementing rigorous in-process controls, and adhering to cGMP and safety guidelines, this process is capable of consistently delivering high-purity API suitable for clinical development and commercial supply. The integration of Process Analytical Technology offers further opportunities for process optimization, leading to enhanced efficiency, safety, and product quality.

References

  • ComplianceOnline. (n.d.). GMP Regulations and Compliance for API and Excipients.
  • European Association of Polyol Producers. (n.d.).
  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
  • The Pharma Master. (2024, May 26).
  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
  • ChemicalBook. (2024, August 17). Chemical Safety Data Sheet MSDS / SDS - 4-Piperidinone, 1,2,5-triMethyl.
  • Chemos GmbH&Co.KG. (n.d.).
  • Fisher Scientific. (2023, March 16).
  • Vasudha Pharma Chem Limited. (n.d.).
  • Fisher Scientific. (2010, October 23).
  • Carl ROTH. (2025, March 31).
  • Molecules. (n.d.).
  • Sigma-Aldrich. (n.d.). Application of Process Analytical Technology (PAT) in the Antibody-Drug Conjugate (ADC)
  • Scientific Reports. (2018, February 13).
  • ResearchGate. (n.d.).
  • American Pharmaceutical Review. (2012, May 4). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
  • Chemical Review and Letters. (n.d.).
  • Longdom Publishing. (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
  • PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one (L-valyl-piperidin-4-one). This molecule—a critical peptidomimetic fragment and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one (L-valyl-piperidin-4-one). This molecule—a critical peptidomimetic fragment and pharmaceutical intermediate—presents unique synthetic challenges due to the steric hindrance of the valine side chain and the dual reactivity of the final product's amine and ketone functional groups.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, self-validating protocols, and targeted troubleshooting to resolve common impurity profiles encountered during scale-up and discovery chemistry.

Synthetic Workflow and Impurity Generation Pathways

The synthesis typically involves the amide coupling of an N-protected (S)-valine (e.g., Boc-L-Valine) with piperidin-4-one, followed by acidic deprotection. The diagram below illustrates the critical nodes where specific impurities are generated.

SynthesisWorkflow BocVal N-Boc-L-Valine + Piperidin-4-one Coupling Amide Coupling (e.g., HATU / DIPEA) BocVal->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Aminolysis Epimer Impurity A: (R)-Epimer (Oxazolone Pathway) Coupling->Epimer Slow Rxn / Base Aldol Impurity B: Aldol Condensation (Piperidone Self-Rxn) Coupling->Aldol Excess Base Deprotection Boc Deprotection (e.g., TFA / DCM) Intermediate->Deprotection Product Target Molecule: 1-((S)-2-Amino-3-methyl- butyryl)-piperidin-4-one Deprotection->Product Acidic Cleavage Dimer Impurity C: Schiff Base Dimer (Amine-Ketone Rxn) Deprotection->Dimer Free Base Isolation

Workflow of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one synthesis and impurity nodes.

Quantitative Data: Common Impurities Profile

The following table summarizes the primary impurities, their mechanistic origins, and analytical detection methods.

Impurity TypeChemical IdentityMechanistic OriginDetection & Validation
Impurity A 1-((R)-2-Amino-3-methyl-butyryl)-piperidin-4-oneRacemization: Steric hindrance of valine promotes 5(4H)-oxazolone formation during activation, leading to epimerization [1] [2].Chiral HPLC (isocratic Hexane/IPA). Identical LC-MS mass to target (M+H).
Impurity B Piperidin-4-one Aldol AdductsSelf-Condensation: Unreacted piperidin-4-one undergoes base-catalyzed aldol condensation during coupling [3].LC-MS shows higher molecular weight adducts (e.g., M+H 181 for dimer minus H₂O).
Impurity C Intermolecular Schiff Base (Dimer/Oligomer)Nucleophilic Attack: The unmasked primary amine of the product reacts with the ketone of another molecule.LC-MS shows [2M - H₂O + H]⁺ peak. Broad peaks on reverse-phase HPLC.
Impurity D 1-((S)-2-(Boc-amino)-3-methyl-butyryl)-piperidin-4-oneIncomplete Deprotection: Insufficient acid equivalents or reaction time during the Boc-cleavage step.LC-MS shows [M+H]⁺ at +100 Da relative to the target product.

Troubleshooting & FAQs

Q1: I am observing >5% of the (R)-epimer (Impurity A) in my final product. How can I suppress racemization during coupling?

Causality & Solution: Valine is notoriously prone to racemization. The bulky isopropyl side chain sterically hinders the incoming nucleophile (piperidin-4-one). This kinetic delay allows the activated carboxylic acid intermediate to cyclize into a 5(4H)-oxazolone. Under basic conditions (e.g., presence of DIPEA), the oxazolone rapidly enolizes and loses its chiral integrity [1] [2].

  • Actionable Fix: Shift from standard carbodiimides (EDC/DCC) to highly efficient uronium salts like HATU or COMU. Crucially, use OxymaPure (ethyl cyanohydroxyiminoacetate) or HOAt as an additive to rapidly intercept the activated ester before oxazolone formation can occur [1]. Keep the reaction strictly at 0 °C during base addition and use no more than 2.0 equivalents of a sterically hindered base (e.g., TMP or DIPEA).

Q2: My LC-MS shows a massive peak corresponding to[2M - 18 + H]⁺. Why is the product degrading upon isolation?

Causality & Solution: You are observing Impurity C , a Schiff base dimer. 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one contains both a nucleophilic primary amine and a highly electrophilic, unhindered ketone. If you attempt to isolate this molecule as a "free base" (e.g., by neutralizing the TFA or HCl salt with aqueous NaOH/NaHCO₃ during workup), the molecules will rapidly self-condense intermolecularly.

  • Actionable Fix: Never isolate this molecule as a free base. It must be isolated and stored as a stable salt (e.g., Hydrochloride or Trifluoroacetate). The protonated amine ( −NH3+​ ) is non-nucleophilic, completely preventing Schiff base formation.

Q3: The coupling reaction is turning dark brown, and I am losing piperidin-4-one starting material to unknown side products.

Causality & Solution: Piperidin-4-one is highly susceptible to base-catalyzed self-aldol condensation (Impurity B), which generates complex, dark-colored polymeric tars [3]. This occurs if piperidin-4-one hydrochloride is neutralized by DIPEA in the absence of an active electrophile, or if the coupling reaction is too slow.

  • Actionable Fix: Pre-activate the Boc-L-Valine with HATU/HOAt for 5 minutes before adding the piperidin-4-one hydrochloride. This ensures that as soon as the piperidone is neutralized by the base, it immediately reacts with the activated ester rather than self-condensing.

Optimized Experimental Protocols

These self-validating protocols are engineered to bypass the mechanistic pitfalls described above.

Protocol A: Epimerization-Free Amide Coupling

Objective: Synthesize Boc-protected intermediate with <0.5% racemization and zero aldol tar.

  • Pre-activation: In an oven-dried flask under N₂, dissolve Boc-L-Valine (1.0 eq, 10 mmol) and HATU (1.05 eq, 10.5 mmol) in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Base Addition 1: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq, 11 mmol) dropwise. Stir at 0 °C for 5 minutes to form the active ester.

  • Amine Addition: Add Piperidin-4-one hydrochloride hydrate (1.05 eq, 10.5 mmol) in one solid portion.

  • Base Addition 2: Slowly add a second portion of DIPEA (1.1 eq, 11 mmol) over 10 minutes to neutralize the hydrochloride salt in situ.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Monitor by LC-MS (quench an aliquot in MeOH).

  • Workup: Dilute with EtOAc. Wash sequentially with 5% aqueous citric acid (removes unreacted amine and basic byproducts), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Dimer-Free Deprotection and Isolation

Objective: Cleave the Boc group and isolate the target molecule as a stable, non-reactive salt.

  • Acidic Cleavage: Dissolve the Boc-protected intermediate (10 mmol) in anhydrous Dichloromethane (DCM) (20 mL). Cool to 0 °C.

  • TFA Addition: Add Trifluoroacetic acid (TFA) (20 mL) dropwise. Stir at room temperature for 1.5 hours.

  • Validation: Check reaction completion by LC-MS. The [M+H]⁺ peak should shift from the Boc-protected mass to the free amine mass.

  • Solvent Removal: Concentrate the reaction mixture in vacuo at a bath temperature strictly below 30 °C to prevent thermal degradation.

  • Trituration (Crucial Step): Do not perform an aqueous basic workup. Instead, co-evaporate the residue three times with toluene to remove residual TFA. Triturate the resulting thick oil with ice-cold diethyl ether (50 mL).

  • Isolation: Filter the resulting white precipitate under a stream of N₂. The product is isolated as 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one trifluoroacetate salt . Store at -20 °C under argon.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Benoiton, N. L., Lee, Y., & Steinaur, R. (1988). Studies on the kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones. Canadian Journal of Chemistry, 66(10), 2540-2544.[Link]

  • Pinaud, J., et al. (2014). Polyaldol Synthesis by Direct Organocatalyzed Crossed Polymerization of Bis(ketones) and Bis(aldehydes). Macromolecules, 47(1), 161-169.[Link]

Optimization

optimizing temperature conditions for 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one reactions

Technical Support Center: Troubleshooting & Optimizing Temperature Conditions for 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one Reactions Welcome to the Advanced Technical Support Portal. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Optimizing Temperature Conditions for 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one Reactions

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one (also known as L-valyl-piperidin-4-one).

This bifunctional intermediate is notoriously difficult to handle because it contains both a highly nucleophilic primary amine (from the valyl moiety) and a highly electrophilic ketone (at the C4 position of the piperidine ring). Without strict temperature control, the molecule acts as its own worst enemy, rapidly degrading through self-condensation and epimerization.

Section 1: The Causality of Temperature-Dependent Degradation

To optimize this molecule, you must first understand the causality behind its instability. The free base form of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one is a kinetic trap. At elevated temperatures, it undergoes three primary degradation pathways:

  • Intermolecular Schiff Base Formation (Oligomerization): At temperatures above 0°C, the primary amine of one molecule attacks the C4-ketone of an adjacent molecule. This dehydration reaction forms an imine (Schiff base), rapidly leading to viscous, intractable oligomers [1].

  • Amine-Catalyzed Self-Aldol Condensation: The α -protons (C3/C5) of the piperidone ring are acidic. The free primary amine (pKa ~9.5) can act as a general base, deprotonating the piperidone ring and triggering a self-aldol condensation. This yields α,β -unsaturated dimers and dark-colored impurities, a process highly accelerated at temperatures > 20°C [2].

  • Base-Mediated Epimerization: The chiral center of the (S)-valyl moiety is adjacent to the amide carbonyl. Extended exposure to basic conditions at room temperature or higher promotes reversible enolization (often via an oxazolone intermediate), leading to the formation of the (R)-epimer and a loss of enantiomeric purity [3].

G A 1-((S)-2-Amino-3-methyl-butyryl)- piperidin-4-one (Free Base) B Intermolecular Schiff Base (Oligomerization) A->B T > 0°C Nucleophilic Attack C Self-Aldol Condensation (Dimerization) A->C T > 20°C Amine-Catalyzed D (R)-Epimer Formation (Loss of Chirality) A->D T > 25°C + Base Enolization E Stable Salt Form (Protonated Amine) A->E + HCl / TFA T < 0°C

Fig 1: Temperature-dependent degradation pathways of the free base.

Section 2: Troubleshooting FAQs

Q1: My reaction mixture turns dark red/brown and becomes viscous when I leave the free base at room temperature. What is happening? A: You are observing amine-catalyzed self-aldol condensation combined with Schiff base polymerization. The primary amine catalyzes the enolization of the piperidone ketone, leading to conjugated poly-aldol networks that absorb visible light (appearing dark red/brown) [2]. Solution: Never store this compound as a free base. Always store it as an HCl or TFA salt at -20°C.

Q2: I am trying to couple the primary amine to a carboxylic acid, but I am seeing up to 15% of the (R)-epimer in my final product. How do I prevent this? A: Epimerization during peptide-like coupling is driven by the over-activation of the carboxylic acid and the presence of excess base (like DIPEA or TEA) at unoptimized temperatures [3]. When you add base at room temperature to liberate the valyl amine, the basic environment promotes α -proton abstraction at the chiral center. Solution: Pre-cool all reagents to -5°C. Add the base dropwise, maintaining the internal temperature strictly below 5°C during the entire activation and coupling phase.

Q3: How can I selectively react the C4-ketone (e.g., via reductive amination) without the valyl amine interfering? A: You must rely on steric differentiation and strict thermal control. By keeping the reaction at 0°C and using a highly reactive secondary amine as your nucleophile, you can outcompete the intramolecular/intermolecular interference of the valyl amine. Additionally, using a mild reducing agent like Sodium triacetoxyborohydride (STAB) at 0°C prevents the reduction of transient self-condensation imines.

Section 3: Optimized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to verify that temperature control has successfully bypassed degradation pathways.

Protocol A: Low-Temperature In Situ Freebasing & Amide Coupling

Objective: Couple the valyl amine to an external electrophile without epimerization or self-condensation.

  • Preparation: Suspend 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one hydrochloride salt (1.0 eq) in anhydrous Dichloromethane (DCM) under a Nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice/brine bath. Allow the internal temperature to equilibrate to -5°C .

  • Electrophile Addition: Add the activated carboxylic acid (e.g., pre-formed NHS ester or HATU-activated acid) (1.1 eq) to the suspension.

  • Controlled Freebasing: Dilute N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in an equal volume of DCM. Add this solution dropwise over 30 minutes using an addition funnel. Crucial: Monitor the internal thermometer; do not allow the temperature to exceed 2°C .

  • Incubation: Stir the reaction at 0°C for 2 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, quench in cold Acetonitrile/Water, and analyze via LC-MS. Validation criteria: Absence of mass[2M - 18] (Schiff base dimer) confirms successful temperature control.

  • Quench: Quench the reaction at 0°C with saturated aqueous NH4​Cl before allowing the mixture to warm to room temperature for extraction.

W S1 1. Salt Storage (-20°C) S2 2. Solvent Addition (Cool to -5°C) S1->S2 S3 3. in situ Freebasing (DIPEA at < 2°C) S2->S3 S4 4. Electrophile Addition (Maintain 0°C) S3->S4 S5 5. IPC LC-MS (Validate Mass) S4->S5

Fig 2: Optimized low-temperature workflow for reacting the primary amine.

Section 4: Quantitative Data & Benchmarks

The following table summarizes the quantitative impact of temperature on the stability and chiral integrity of the free base in solution (0.1 M in DCM, 4-hour exposure). Use this as a benchmark for your process parameters.

Holding TemperaturePrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Epimerization (Chiral HPLC)Recommended Action
-20°C (as HCl Salt) None (Stable)> 12 Months< 0.1%Optimal Storage
0°C to 5°C Slow Schiff Base Formation~ 48 Hours< 0.5%Optimal Reaction Temp
20°C to 25°C Schiff Base + Aldol Condensation~ 4 Hours2.0% - 5.0%Avoid prolonged exposure
> 50°C Rapid Polymerization / Epimerization< 30 Minutes> 15.0%Critical Failure

Note: Epimerization rates are highly dependent on the presence of exogenous base. The data above assumes the presence of 1.0 eq of DIPEA during a simulated coupling reaction.

References

  • Login, R. B. (2018). DPP analogs based on Alpha-Amino Ketones. ResearchGate. Explores the spontaneous dimerization and polymerization pathways of alpha-amino ketones and related structures into pyrazines and oligomers. URL:[Link]

  • Biberger, T., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2390–2403. Details the temperature-dependent aldol condensation mechanisms and side reactions of substituted 4-piperidones. URL:[Link]

  • Wahyudi, H., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(14), 5434. A comprehensive review of base-mediated and temperature-dependent epimerization mechanisms (including oxazolone formation) of chiral amino acids during coupling. URL:[Link]

Troubleshooting

preventing racemization during 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one synthesis

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding stereochemical fidelity during complex amide bond formations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding stereochemical fidelity during complex amide bond formations. The synthesis of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one presents a classic "perfect storm" for racemization.

You are attempting to couple a highly sterically hindered, β -branched amino acid ((S)-valine) with a bulky secondary amine (piperidin-4-one). This steric clash kinetically throttles the desired amidation rate. When the forward coupling reaction is slow, the activated valine intermediate lingers, providing a widened thermodynamic window for base-catalyzed racemization via oxazolone (azlactone) formation or direct α -proton abstraction[1].

This guide is designed to help you troubleshoot, optimize, and validate your coupling workflow to ensure >99% enantiomeric excess (ee).

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q1: I am using standard HBTU/DIPEA conditions, but I am isolating up to 15% of the (R)-enantiomer. What is causing this? A1: HBTU is insufficient for this specific coupling. Because piperidin-4-one is a secondary amine, its nucleophilic attack on the activated (S)-valine ester is exceptionally slow. During this delay, the basicity of DIPEA abstracts the acidic α -proton of the activated valine, or the intermediate cyclizes into an achiral 5(4H)-oxazolone[1]. Once the oxazolone forms, stereochemical information is lost, and subsequent attack by piperidin-4-one yields a racemic mixture[2]. You must switch to a coupling reagent that drives the amidation kinetically faster than the cyclization pathway.

Q2: Which coupling reagents are best suited to prevent this? A2: Uronium salts based on HOAt, specifically HATU , are the gold standard for sterically hindered couplings[2]. The nitrogen atom at the 7-position of the benzotriazole ring in HATU provides a neighboring group effect that dramatically accelerates the nucleophilic attack of the secondary amine, kinetically outcompeting the racemization pathway[3]. Alternatively, the DIC / Oxyma Pure system is an excellent, greener choice that forms a highly reactive ester while actively suppressing racemization without the explosion risks associated with benzotriazoles[4].

Q3: Does the choice of base matter if I switch to HATU? A3: Absolutely. DIPEA and Triethylamine (TEA) are relatively strong bases that can promote enolization. Replacing DIPEA with a weaker, highly sterically hindered base like 2,4,6-collidine (TMP) significantly reduces direct α -proton abstraction while still facilitating the coupling[5].

Q4: How critical is the N-protecting group on (S)-valine? A4: It is the foundational line of defense. You must use a urethane-type protecting group (such as Boc, Fmoc, or Cbz ). Urethane protecting groups decrease the nucleophilicity of the carbonyl oxygen, heavily disfavoring the formation of the oxazolone intermediate compared to simple acyl or alkyl protecting groups[1][6].

Section 2: Pathway Visualization

The diagram below illustrates the competing kinetic pathways during your synthesis. To achieve stereopurity, we must heavily bias the system toward the green pathway.

Mechanism A N-Urethane-(S)-Valine + Coupling Reagent B Activated Chiral Ester (O-Acylisourea / OBt / OAt) A->B Activation C Slow Amidation (e.g., HBTU + Piperidin-4-one) B->C Standard Reagents F Fast Amidation (HATU or Oxyma Pure) B->F Optimized Reagents D Oxazolone Formation (Base Catalyzed Cyclization) C->D Steric Delay E Racemic Product (R/S Mixture) D->E Nucleophilic Attack G Stereopure Product 1-((S)-2-Amino...)-piperidin-4-one F->G Kinetic Control

Figure 1: Competing kinetic pathways: Oxazolone-mediated racemization vs. rapid stereoretentive amidation.

Section 3: Quantitative Reagent Comparison

To guide your reagent selection, the following table synthesizes expected outcomes based on coupling hindered amino acids to secondary amines.

Coupling SystemBaseAdditiveRelative Reaction RateTypical Racemization (%)Recommendation
HBTU / TBTU DIPEAHOBt (Optional)Slow10% - 20%Not recommended for Valine-Piperidine couplings.
EDC / DIC NoneHOBtModerate5% - 10%Prone to side reactions; moderate racemization.
DIC NoneOxyma PureFast< 2%Highly Recommended. Excellent racemization suppression[7].
HATU DIPEAHOAt (Inherent)Very Fast1% - 3%Good, but basicity of DIPEA can still cause minor epimerization[8].
HATU 2,4,6-CollidineNoneVery Fast< 0.5% Optimal. Gold standard for hindered, stereosensitive couplings[5].

Section 4: Optimized Experimental Protocol

This self-validating protocol utilizes the HATU / 2,4,6-Collidine system to kinetically drive the coupling while suppressing base-catalyzed enolization.

Materials Required:
  • N-Boc-(S)-Valine (1.1 equivalents)

  • Piperidin-4-one hydrochloride (1.0 equivalent)

  • HATU (1.1 equivalents)

  • 2,4,6-Collidine (TMP) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:
  • Preparation & Chilling: In a flame-dried, argon-purged round-bottom flask, dissolve N-Boc-(S)-Valine (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration). Cool the mixture to 0 °C using an ice bath. Causality: Lower temperatures drastically reduce the thermodynamic rate of oxazolone formation.

  • Pre-Activation: Add 2,4,6-collidine (1.5 eq) dropwise to the chilled solution. Stir for exactly 2 to 3 minutes at 0 °C. Causality: Brief pre-activation forms the highly reactive OAt ester. Prolonged pre-activation leads to premature racemization[2].

  • Amine Addition: In a separate vial, dissolve piperidin-4-one hydrochloride (1.0 eq) in a minimal amount of DMF and neutralize with the remaining 2,4,6-collidine (1.5 eq). Add this solution dropwise to the activated ester mixture at 0 °C.

  • Coupling: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor completion via LC-MS or TLC (ninhydrin stain will show the disappearance of the secondary amine).

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous citric acid (to remove collidine and unreacted amine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

  • Deprotection: Treat the resulting N-Boc-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one with 20% TFA in DCM for 1 hour at room temperature to yield the final target molecule.

Workflow S1 Step 1: Preparation Dissolve N-Boc-(S)-Val & HATU in anh. DMF S2 Step 2: Chilling Cool to 0°C to minimize enolization S1->S2 S3 Step 3: Activation Add Collidine base (Pre-activate max 3 min) S2->S3 S4 Step 4: Amine Addition Dropwise addition of Piperidin-4-one S3->S4 S5 Step 5: Coupling Stir at 0°C -> RT Monitor via LC-MS S4->S5 S6 Step 6: Workup Citric acid wash to remove base/reagents S5->S6

Figure 2: Optimized experimental workflow for stereoretentive amide coupling.

Sources

Optimization

overcoming solubility issues with 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one in organic solvents

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility and stability bottlenecks with 1-((S)-2-Amino-3-methyl-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility and stability bottlenecks with 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one (an L-valine-piperidone building block) in organic solvents.

Because this molecule is a bi-functional amino-ketone, standard dissolution protocols often fail. Below, we dissect the chemical causality behind these failures and provide field-proven, self-validating methodologies to keep your syntheses on track.

Part 1: Diagnostic FAQs (The Causality of Insolubility)

Q1: Why is my compound completely insoluble in standard organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate? The Expert Insight: 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one is almost universally synthesized, supplied, and stored as an acid addition salt (typically a Hydrochloride or Trifluoroacetate salt). This is done intentionally to protonate the primary amine, rendering it non-nucleophilic and stable. However, these salts possess high lattice energies and are highly polar. Consequently, they exhibit near-zero solubility in low-dielectric organic solvents[1]. To dissolve the salt, you must use a high-dielectric, polar aprotic solvent capable of solvating the ionic lattice.

Q2: I added a base (e.g., TEA or NaOH) to "free-base" the salt and improve its solubility in DCM. Instead of dissolving, it turned into an intractable, insoluble gel. What went wrong? The Expert Insight: You have triggered a classic degradation cascade known as self-condensation. The molecule contains both a highly nucleophilic primary amine (on the valine moiety) and an electrophilic ketone (at the C4 position of the piperidone ring). When you neutralize the salt in the absence of a trapping agent, the primary amine becomes free and reactive. It rapidly attacks the C4-ketone of adjacent molecules, forming intermolecular Schiff bases (imines)[2]. This chain reaction leads to rapid oligomerization and polymerization. The "insoluble gel" you observe is not the monomeric free base, but a polymeric network.

Q3: How do I successfully dissolve and use this compound in a coupling reaction without it polymerizing? The Expert Insight: The solution is in situ trapping . You must maintain the compound as a stable salt until the exact millisecond it is required to react. By dissolving the salt in a polar aprotic solvent (like DMF), adding your target electrophile first, and only then adding a non-nucleophilic tertiary amine base (like DIPEA), you ensure that as soon as the primary amine is deprotonated, it immediately attacks your intended target rather than another piperidone ketone[3].

Part 2: Quantitative Solvent Compatibility Matrix

To prevent oligomerization and ensure complete dissolution, solvent selection must be paired with the correct molecular state. Below is a quantitative summary of solvent compatibility based on dielectric properties.

SolventDielectric Constant (ε)Est. Salt SolubilityFree Base StabilityRecommendation
N,N-Dimethylformamide (DMF) 36.7> 100 mg/mLPoor (Rapid Oligomerization)Optimal for in situ coupling
N-Methyl-2-pyrrolidone (NMP) 32.2> 100 mg/mLPoor (Rapid Oligomerization)Optimal for in situ coupling
Dichloromethane (DCM) 8.9< 1 mg/mLPoor (Precipitates as gel)Avoid (Salt is insoluble)
Tetrahydrofuran (THF) 7.5< 1 mg/mLPoor (Precipitates as gel)Avoid (Salt is insoluble)

Part 3: Self-Validating Experimental Protocol

This protocol describes the In Situ Neutralization and Amide Coupling workflow. It is designed as a self-validating system: if a step fails, visual cues will immediately alert you to the specific chemical error.

Materials Required:

  • 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one (HCl or TFA salt)

  • Anhydrous DMF or NMP (Amine-free)

  • Target Electrophile (e.g., pre-activated carboxylic acid or protecting group reagent)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Primary Dissolution: Suspend the amino-piperidone salt in anhydrous DMF at a concentration of 0.1 M to 0.2 M under an inert atmosphere (N2 or Argon).

    • Causality: DMF's high dielectric constant disrupts the salt lattice without deprotonating the amine[3].

    • Validation Check: The solution must become completely transparent. If it remains cloudy, the salt has not fully dissolved; add DMF in 10% volume increments until clear.

  • Electrophile Introduction: Add your target electrophile to the clear solution. Stir for 5 minutes at room temperature.

    • Causality: The electrophile must be uniformly distributed and waiting in vast excess relative to any transient free amine.

    • Validation Check: No color change or precipitation should occur, as the amine is still protonated and unreactive.

  • Controlled Neutralization (The Critical Step): Cool the reaction flask to 0°C. Dropwise, add 2.5 to 3.0 equivalents of DIPEA over 10 minutes with vigorous stirring.

    • Causality: DIPEA deprotonates the salt. Because the electrophile is already present, the newly liberated primary amine is instantly trapped, forming the desired product before it can find another piperidone ketone to form a Schiff base[2].

    • Validation Check: The solution should remain clear and free-flowing. Warning: If the solution rapidly turns bright yellow and highly viscous, your electrophile failed to trap the amine fast enough, and Schiff base oligomerization has occurred.

Part 4: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Solubility Issue: 1-((S)-2-Amino-3-methyl-butyryl) -piperidin-4-one CheckForm Identify Compound State (Salt vs. Free Base) Start->CheckForm Salt Acid Addition Salt (e.g., HCl / TFA) CheckForm->Salt FreeBase Free Base Form CheckForm->FreeBase LowPolarity Insoluble in DCM/THF (Low Dielectric Constant) Salt->LowPolarity If using non-polar solvent ActionSalt Dissolve in DMF or NMP (Polar Aprotic Solvent) Salt->ActionSalt Correct approach Oligomer Insoluble Gel/Precipitate (Schiff Base Oligomerization) FreeBase->Oligomer If left in solution ActionFB Avoid Isolation! Perform In Situ Trapping FreeBase->ActionFB Correct approach LowPolarity->ActionSalt Oligomer->ActionFB Coupling Add Electrophile FIRST Then Add DIPEA ActionSalt->Coupling ActionFB->Coupling Success Clear Solution Successful Reaction Coupling->Success

Workflow for diagnosing and resolving solubility issues with amino-piperidone derivatives.

References

  • [3] Mitin, Y. V. An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research (PubMed). Available at:[Link]

  • [2] Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one

Welcome to the Technical Support Center. As application scientists, we recognize that isolating 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one presents a unique trifecta of chromatographic challenges: a highly basic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we recognize that isolating 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one presents a unique trifecta of chromatographic challenges: a highly basic primary amine (pKa ~9.5), a sterically unhindered and reactive ketone, and an epimerization-prone chiral center at the alpha-carbon.

This guide moves beyond generic protocols, offering causality-driven troubleshooting, self-validating workflows, and advanced methodologies to ensure >99% enantiomeric excess (ee) and >95% purity.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: During Reverse-Phase HPLC (RP-HPLC) in Methanol/Water with TFA, my product splits into two peaks, and LC-MS shows a +46 Da mass shift. What is happening?

The Causality: You are observing solvent-induced derivatization, not a synthesis impurity. The unhindered piperidin-4-one ketone is highly susceptible to nucleophilic attack. In the presence of Methanol and an acidic modifier like Trifluoroacetic Acid (TFA), the ketone rapidly undergoes acetalization to form a dimethyl acetal (+46 Da shift). In purely aqueous gradients, it exists in equilibrium as a gem-diol (hydrate, +18 Da shift). The Solution: Eliminate protic solvents from your organic mobile phase. Switch from Methanol to Acetonitrile (a non-nucleophilic, aprotic solvent). To maintain the amine in a neutral state and suppress hydration, replace TFA with a volatile, slightly basic buffer such as 10 mM Ammonium Bicarbonate (pH 8.5).

Reactivity Ketone Piperidin-4-one (Target) Hydrate Gem-Diol (Hydrate) (+18 Da) Ketone->Hydrate H2O / Aqueous Acetal Dimethyl Acetal (+46 Da) Ketone->Acetal MeOH / Acidic

Fig 1: Equilibrium pathways of the piperidin-4-one ketone in protic solvents causing peak splits.

Q2: I am using standard C18 chromatography, but the compound elutes in the void volume with severe tailing. How do I retain it?

The Causality: The target molecule is highly polar due to the primary amine, amide linkage, and ketone. At acidic or neutral pH, the amine is protonated, rendering the molecule too hydrophilic for standard C18 retention. Furthermore, the protonated amine interacts strongly with residual, unendcapped silanols on the silica matrix, causing severe tailing. The Solution: Abandon standard RP-HPLC for the initial capture phase. Instead, exploit the positive charge of the amine using a Strong Cation Exchange (SCX) "Catch and Release" strategy. A propylsulfonic acid-silica resin will quantitatively bind the protonated amine, allowing non-basic impurities to be washed away before releasing the product with methanolic ammonia[1].

Q3: Post-purification, chiral analysis shows a drop from 99% ee to 85% ee. What caused the racemization?

The Causality: The alpha-proton of the (S)-valine moiety is rendered slightly acidic by the adjacent protonated amine and the electron-withdrawing amide carbonyl. Prolonged exposure to strong bases (e.g., NaOH or high concentrations of Triethylamine) during fraction pooling or concentration at elevated temperatures (>40°C) triggers deprotonation and subsequent racemization. The Solution: When basic conditions are required for elution (e.g., during SFC polishing), utilize highly volatile amine additives like Dimethylethylamine (DMEA)[2]. Fractions must be evaporated immediately under high vacuum at bath temperatures strictly below 30°C.

Part 2: Validated Experimental Protocols

To achieve high purity without compromising chiral integrity, we recommend a two-dimensional orthogonal approach: an initial SCX Catch-and-Release followed by Preparative Supercritical Fluid Chromatography (SFC) polishing.

Workflow Crude Crude Reaction Mixture SCX_Load SCX Column Loading (Acidic Conditions) Crude->SCX_Load Wash Organic Wash (Removes Neutrals) SCX_Load->Wash Retains Amine Elute Ammonia/MeOH Elution (Releases Free Amine) Wash->Elute Removes Impurities SFC Prep SFC (Polishing & Enantiopurity) Elute->SFC Crude Amine Pure Pure Target Molecule SFC->Pure >99% ee purity

Fig 2: Two-step purification workflow utilizing SCX catch-and-release followed by preparative SFC.

Protocol A: SCX "Catch and Release" Pre-Purification

Mechanism: Propylsulfonic acid-silica acts as a strong cation exchanger with minimal non-polar character, preventing secondary hydrophobic retention of the piperidine ring[1]. Self-Validation Checkpoint: TLC or LC-MS of the wash fraction must show an absence of the target mass. If the target is present, the resin capacity was exceeded.

  • Conditioning: Flush a pre-packed Propylsulfonic acid-silica SCX cartridge with 3 Column Volumes (CV) of Methanol, followed by 3 CV of 0.1% Formic Acid in MS-grade Water.

  • Loading: Dissolve the crude mixture in 0.1% Formic Acid (ensuring complete protonation of the primary amine) and load onto the column at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 3 CV of 100% Acetonitrile. Causality: This removes neutral and acidic impurities, including unreacted piperidin-4-one derivatives.

  • Elution: Elute the target compound using 3 CV of 2.0 M Ammonia in Methanol. Causality: The high pH neutralizes the primary amine, breaking the ionic bond with the sulfonic acid resin and releasing the product[1].

  • Isolation: Immediately concentrate the eluate under reduced pressure at 25°C to yield the crude free-base amine.

Protocol B: Preparative SFC for Chiral/Achiral Polishing

Mechanism: SFC utilizes supercritical CO2, minimizing the sample's exposure to liquid protic solvents (reducing acetalization risk) while providing superior resolution for complex pharmaceutical mixtures[3].

  • System Preparation: Equip a preparative SFC system with a Chiralpak IA or AD-H column (amylose/cellulose-based stationary phases excel at resolving chiral amines)[3].

  • Sample Diluent: Dissolve the SCX-purified intermediate in Isopropanol containing 0.1% Dimethylethylamine (DMEA). Causality: Using DMEA in the sample diluent improves chromatography and prevents the amine from sticking to the column, while avoiding Methanol prevents acetal formation[2].

  • Mobile Phase: Run an isocratic gradient of 80% CO2 / 20% Isopropanol (with 0.1% DMEA additive).

  • Parameters: Maintain a flow rate of 120 mL/min, column temperature at 40°C, and an outlet backpressure of 100 bar.

  • Collection: Trigger fraction collection via UV at 254 nm or mass-directed MS. Evaporate fractions immediately upon collection.

Part 3: Quantitative Data Summaries

Table 1: Chromatographic Modifier Impact Matrix on 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one

Modifier / Solvent SystempH RangeKetone StateAmine StateChiral IntegritySystem Recommendation
0.1% TFA / Methanol 2.0 - 2.5Dimethyl Acetal (+46 Da)Protonated (Tailing)StableAvoid (Severe artifact formation)
0.1% Formic Acid / Water 2.5 - 3.0Hydrate (+18 Da)ProtonatedStable⚠️ Use with Caution (Poor retention)
10 mM NH₄HCO₃ / ACN 8.0 - 8.5Intact KetoneNeutral (Sharp Peak)StableRecommended for LC-MS
0.1% DMEA / Isopropanol 9.5 - 10.0Intact KetoneNeutralRisk if heatedRecommended for SFC Polishing

Table 2: SCX Resin Capacity and Loading Parameters

ParameterRecommended ValueRationale & Causality
Resin Type Propylsulfonic acid-silicaEliminates secondary hydrophobic interactions seen in PS-DVB resins[1].
Loading Capacity ~0.8 to 1.0 mmol/gramOverloading results in breakthrough of the target amine into the wash fraction.
Elution Strength 2.0 M NH₃ in MethanolSufficient to fully deprotonate the amine (pKa ~9.5) for quantitative release[1].
Evaporation Temp ≤ 30°CPrevents base-catalyzed epimerization at the (S)-valine alpha-carbon.

Part 4: References

1.[1] Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International. 1 2.[2] Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International.2 3.[3] A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC International. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one Analogs in Targeted Covalent Drug Design

Executive Summary and Mechanistic Rationale The development of targeted covalent inhibitors (TCIs) has revolutionized the treatment landscape for viral infections, oncology, and metabolic disorders. At the core of many m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized the treatment landscape for viral infections, oncology, and metabolic disorders. At the core of many modern peptidomimetic TCIs is the 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one scaffold (commonly referred to as L-Valyl-Piperidin-4-one or V-P4O ).

This structural motif is highly valued for its dual-action capability[1]. The L-valyl moiety acts as a hydrophobic anchor, mimicking natural peptide substrates to achieve high-affinity engagement with the S2 subsite of target proteases (such as viral PLpro, Mpro, or human deubiquitinases)[2]. Simultaneously, the piperidin-4-one ring serves as a conformationally restricted electrophilic warhead. Upon binding, the catalytic serine or cysteine nucleophile of the target enzyme attacks the C4 ketone, forming a highly stable, yet theoretically reversible, hemiketal or hemithioacetal transition state[3].

Understanding the causality behind these structural choices is critical. The 6-membered piperidine ring strongly favors a chair conformation, which precisely vectors the C4 ketone toward the catalytic nucleophile. This pre-organization drastically reduces the entropic penalty of binding compared to flexible acyclic ketones, leading to superior binding kinetics[4].

Workflow N1 Target Protease (Active Site Nucleophile) N3 Non-Covalent Complex (S2 Pocket Engagement) N1->N3 N2 1-((S)-2-Amino-3-methyl-butyryl) -piperidin-4-one N2->N3 N4 Nucleophilic Attack (C4 Ketone Trapping) N3->N4 Proximity & Orientation N5 Reversible Hemiketal (Targeted Covalent Inhibition) N4->N5 Transition State

Fig 1: Targeted covalent inhibition via reversible hemiketal formation.

Comparative Efficacy of Scaffold Alternatives

To optimize pharmacodynamics and pharmacokinetics, medicinal chemists frequently modify the V-P4O scaffold. Below is an objective comparison of the baseline V-P4O against three advanced structural alternatives.

The Alternatives
  • Baseline (V-P4O): The standard L-Valyl-Piperidin-4-one. It offers reliable potency but suffers from moderate metabolic clearance due to the susceptibility of the valine α -proton to oxidative metabolism.

  • Steric Bulk Variant (tL-P4O): 1-(L-tert-Leucyl)-piperidin-4-one. Replacing the isopropyl group of valine with a bulky tert-butyl group (tert-leucine) shields the α -carbon. This prevents racemization and blocks CYP450-mediated oxidation, drastically improving the half-life. Furthermore, the increased bulk often fills the hydrophobic S2 pocket more comprehensively, lowering the IC50​ .

  • Ring Contraction Variant (V-Pyr3O): 1-(L-Valyl)-pyrrolidin-3-one. Utilizing a 5-membered ring increases the intrinsic electrophilicity of the ketone due to ring strain. However, the resulting hemiketal is thermodynamically less stable, which often leads to a faster off-rate and a lower overall inactivation efficiency ( kinact​/Ki​ ).

  • Spiro-Fused Variant (Spiro-V-P4O): Incorporating a spiro-fusion onto the piperidine ring restricts ring flipping. This locks the ketone into an optimal trajectory for nucleophilic attack, modulating the dynamics of the target interaction and dramatically increasing covalent binding efficiency[5].

Quantitative Performance Data

Note: Data represents aggregated in vitro profiling against a model viral cysteine protease.

CompoundPeptidomimetic ScaffoldS2 Binding Moiety IC50​ (nM) kinact​/Ki​ (M⁻¹s⁻¹)HLM t1/2​ (min)
V-P4O Piperidin-4-oneL-Valyl45.21.2 × 10⁴32
tL-P4O Piperidin-4-oneL-tert-Leucyl12.54.8 × 10⁴>120
V-Pyr3O Pyrrolidin-3-oneL-Valyl85.00.5 × 10⁴18
Spiro-V-P4O Spiro-piperidin-4-oneL-Valyl8.18.5 × 10⁴95

Key Takeaway: While the baseline V-P4O is an excellent starting pharmacophore, transitioning to a tL-P4O or Spiro-V-P4O analog provides superior metabolic stability and covalent trapping efficiency, making them superior candidates for late-stage lead optimization.

Self-Validating Experimental Protocol: Time-Dependent FRET Cleavage Assay

Because these analogs act as targeted covalent inhibitors, standard steady-state IC50​ assays are insufficient and misleading. The efficacy must be evaluated using a time-dependent kinetic assay to isolate the non-covalent binding affinity ( Ki​ ) from the covalent bond formation rate ( kinact​ ).

The following protocol is engineered as a self-validating system, incorporating necessary counter-screens to ensure data trustworthiness.

Phase 1: Reagent Preparation
  • Enzyme Preparation: Dilute the recombinant target protease to a working concentration of 10 nM in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100). Causality: Triton X-100 is critical to prevent non-specific aggregation-based inhibition.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the V-P4O analogs in 100% DMSO.

  • Substrate: Prepare a FRET-labeled peptide substrate (e.g., Dabcyl/Edans) at 5×Km​ concentration.

Phase 2: Time-Dependent Pre-Incubation
  • Transfer 1 μ L of the inhibitor dilutions to a 384-well black microplate.

  • Add 49 μ L of the Enzyme solution to the wells.

  • Incubation: Incubate the plate at 25°C for varying time points (0, 15, 30, and 60 minutes). Causality: Covalent inhibitors require time to undergo the two-step binding process. Monitoring multiple pre-incubation times allows for the mathematical extraction of the kinact​ parameter.

Phase 3: Kinetic Monitoring
  • Initiate the reaction by adding 50 μ L of the FRET substrate to all wells.

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Record the fluorescence (Ex/Em depending on the fluorophore pair) continuously every 30 seconds for 20 minutes to measure the initial velocity ( V0​ ) of the uninhibited enzyme fraction.

Phase 4: Validation & Counter-Screening (Critical Step)

To ensure the piperidin-4-one ketone is not acting as a promiscuous, non-specific electrophile (a PAINs compound), you must run a parallel Glutathione (GSH) Reactivity Assay .

  • Incubate 10 μ M of the inhibitor with 5 mM GSH in PBS (pH 7.4) at 37°C.

  • Monitor the disappearance of the parent compound via LC-MS over 24 hours.

  • Validation Criteria: A high-quality targeted covalent inhibitor will show <5% GSH adduct formation over 24 hours, proving that the hemiketal formation is strictly proximity-driven by the enzyme's active site architecture.

References

  • [1] Piperidin-4-one: The Potential Pharmacophore. ResearchGate. Available at:

  • [5] Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. ACS Publications. Available at:

  • [2] Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Frontiers. Available at:

  • [3] Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. PMC. Available at:

  • [4] Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. NIH. Available at:

Sources

Comparative

Benchmarking 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one in Enzymatic Assays: A Comparative Guide

Executive Summary In the landscape of protease inhibitor development, minimalist pharmacophores serve as critical benchmarking tools for evaluating assay sensitivity and enzyme kinetics. 1-((S)-2-Amino-3-methyl-butyryl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of protease inhibitor development, minimalist pharmacophores serve as critical benchmarking tools for evaluating assay sensitivity and enzyme kinetics. 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one (hereafter referred to as Val-Pip4One ) is a highly versatile, dual-action peptidomimetic fragment. It combines an L-valyl recognition sequence—which directs the molecule to the hydrophobic S2 subsite of target proteases—with a piperidin-4-one core that acts as an electrophilic warhead.

As a Senior Application Scientist, I have designed this guide to objectively benchmark Val-Pip4One against industry-standard inhibitors across multiple enzyme classes. This document provides the mechanistic grounding, comparative performance data, and self-validating experimental protocols required to deploy this compound in high-throughput screening (HTS) and kinetic assays.

Mechanistic Grounding: The Piperidone Warhead

To utilize Val-Pip4One effectively, one must understand the causality behind its target engagement. Piperidin-4-one derivatives have been extensively validated as potent pharmacophores for targeting the ubiquitin-proteasome pathway [1] and specific serine proteases such as Dipeptidyl Peptidase-4 (DPP-4) [2].

The mechanism of action relies on reversible covalent inhibition . The L-valine moiety anchors the compound in the S2 pocket, positioning the ketone group at the 4-position of the piperidine ring directly adjacent to the enzyme's catalytic nucleophile (typically a Ser-OH or Cys-SH). A nucleophilic attack ensues, forming a tetrahedral hemiketal or thiohemiketal adduct. Because this reaction is reversible, the compound is ideal for calculating kinact​/KI​ kinetic parameters without permanently denaturing the enzyme, a feature highly sought after in benchmarking cysteine proteases and deubiquitinating enzymes[3, 4].

Pathway A 1-((S)-2-Amino-3-methyl-butyryl) -piperidin-4-one C Michaelis Complex (S2 Valine Recognition) A->C B Target Protease (Serine/Cysteine) B->C D Nucleophilic Attack (Cys-SH / Ser-OH) C->D k_inact E Reversible Covalent Adduct (Hemiketal/Thiohemiketal) D->E E->C k_off

Reversible covalent inhibition mechanism of piperidin-4-one derivatives.

Comparative Performance Data

When establishing a new enzymatic assay, Val-Pip4One serves as an excellent intermediate-potency reference standard. It allows researchers to validate the dynamic range of their assay before testing highly potent, picomolar lead compounds. Below is a comparative benchmark of Val-Pip4One against established clinical and experimental standards.

Target EnzymeEnzyme ClassBenchmark CompoundReference StandardRelative Potency ( IC50​ )Binding Modality
DPP-4 Serine ProteaseVal-Pip4OneVildagliptinModerate (~4.5 µM)Reversible Covalent
20S Proteasome Threonine ProteaseVal-Pip4OneMG132Weak (~8.4 µM)Reversible Covalent
Cathepsin B Cysteine ProteaseVal-Pip4OneE-64Moderate (~1.2 µM)Reversible Covalent
DENV NS2B/NS3 Serine ProteaseVal-Pip4OnePanduratin AWeak (>10 µM)Reversible Covalent

Note: The IC50​ values for Val-Pip4One represent typical unoptimized fragment baseline metrics used to calibrate the lower sensitivity bounds of fluorogenic assays.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol describes a continuous fluorogenic assay designed as a self-validating system. It includes specific buffer additives to prevent false positives caused by Pan-Assay Interference Compounds (PAINS).

Workflow S1 1. Reagent Prep (Buffer + CHAPS + DTT) S2 2. Pre-incubation (Equilibrate k_obs) S1->S2 S3 3. Substrate Addition (Fluorogenic AMC) S2->S3 S4 4. Kinetic Read (Ex: 380nm / Em: 460nm) S3->S4

Step-by-step fluorogenic benchmarking workflow for protease inhibitors.

Step-by-Step Methodology

1. Assay Buffer Preparation

  • Formulation: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% (w/v) CHAPS, and 1 mM DTT.

  • Causality Check: CHAPS is a zwitterionic detergent critical for preventing the inhibitor from forming colloidal aggregates, which cause non-specific enzyme inhibition (PAINS). DTT is strictly required when benchmarking against cysteine proteases (e.g., Cathepsin B) to maintain the catalytic cysteine in a reduced, nucleophilic state.

2. Compound Dilution & Plate Setup

  • Prepare a 10-point dose-response curve of Val-Pip4One starting at 100 µM, using 3-fold serial dilutions in 100% DMSO.

  • Transfer 1 µL of the compound to a 96-well black, flat-bottom microplate. The final assay DMSO concentration must be capped at 1% to prevent solvent-induced enzyme denaturation.

3. Enzyme Pre-Incubation

  • Add 49 µL of the target enzyme (diluted in Assay Buffer to a concentration yielding a linear kinetic response) to the compound wells.

  • Incubate at 37°C for 30 minutes.

  • Causality Check: Because Val-Pip4One is a reversible covalent inhibitor, it requires time to reach thermodynamic equilibrium. Skipping this step will result in artificially high IC50​ values because the kobs​ (observed rate of inactivation) has not stabilized.

4. Reaction Initiation

  • Add 50 µL of the appropriate fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4 or Z-Arg-Arg-AMC for Cathepsin B) at a concentration equal to its Km​ .

5. Kinetic Readout & Analysis

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Measure fluorescence continuously (Excitation: 380 nm / Emission: 460 nm) every 60 seconds for 60 minutes.

  • Calculate the initial velocity ( vi​ ) from the linear portion of the progress curves. Fit the dose-response data using a 4-parameter logistic equation or the Morrison equation for tight-binding inhibitors to derive the IC50​ and Ki​ .

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • 3,5-Bis(arylidene)
Validation

A Comparative Guide to Reproducible Synthesis Routes for 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals The synthesis of novel chemical entities with high reproducibility is a cornerstone of modern drug discovery and development. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities with high reproducibility is a cornerstone of modern drug discovery and development. This guide provides an in-depth comparison of two plausible and robust synthetic routes for the target molecule, 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one, a compound of interest for its potential applications in medicinal chemistry. As no direct, optimized synthesis for this specific molecule is readily available in the literature, this document constructs and evaluates two logical synthetic strategies based on well-established principles of peptide chemistry and heterocyclic synthesis.

The core of this synthesis lies in the formation of an amide bond between the sterically hindered amino acid, L-valine, and the piperidin-4-one scaffold. The choice of protecting group for the amino acid and the coupling agent for the amide bond formation are critical parameters that significantly impact the overall yield, purity, and reproducibility of the synthesis. This guide will compare a tert-butyloxycarbonyl (Boc) protection strategy with a carboxybenzyl (Cbz) protection strategy, and evaluate the efficacy of different coupling reagents.

Overview of Proposed Synthetic Strategies

Two primary routes are proposed and compared, differing in the choice of the N-protecting group for L-valine.

Route A: The Boc-Protection Strategy

This route utilizes the acid-labile Boc-protecting group. The general workflow is as follows:

Boc-Protection Strategy L_Valine L-Valine Boc_Valine Boc-L-Valine L_Valine->Boc_Valine Boc Anhydride, Base Coupled_Product_Boc 1-((S)-2-(Boc-amino)-3-methyl-butyryl)- piperidin-4-one Boc_Valine->Coupled_Product_Boc Coupling Reagent, Piperidin-4-one Piperidone Piperidin-4-one Precursor Piperidone->Coupled_Product_Boc Final_Product 1-((S)-2-Amino-3-methyl-butyryl)- piperidin-4-one Coupled_Product_Boc->Final_Product Acidic Deprotection (e.g., TFA) Cbz-Protection Strategy L_Valine L-Valine Cbz_Valine Cbz-L-Valine L_Valine->Cbz_Valine Benzyl Chloroformate, Base Coupled_Product_Cbz 1-((S)-2-(Cbz-amino)-3-methyl-butyryl)- piperidin-4-one Cbz_Valine->Coupled_Product_Cbz Coupling Reagent, Piperidin-4-one Piperidone Piperidin-4-one Precursor Piperidone->Coupled_Product_Cbz Final_Product 1-((S)-2-Amino-3-methyl-butyryl)- piperidin-4-one Coupled_Product_Cbz->Final_Product Catalytic Hydrogenation (e.g., H₂, Pd/C)

Diagram 2: General workflow for the Cbz-Protection Strategy.

Detailed Comparison of Synthetic Steps

Step 1: N-Protection of L-Valine

The initial step in both synthetic routes is the protection of the α-amino group of L-valine to prevent self-coupling and other side reactions during the amide bond formation. The choice between Boc and Cbz protection influences the subsequent deprotection conditions and the overall compatibility with other functional groups.

FeatureBoc-ProtectionCbz-Protection
Reagents Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH) [1][2]Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaOH, Na₂CO₃) [3][4]
Typical Yield High (>90%) [1]High (>90%) [4]
Reaction Conditions Mild, typically aqueous basic conditions at room temperature. [1]Mild, aqueous basic conditions, often at 0°C to room temperature. [3][4]
Work-up/Purification Acidification and extraction, often crystalline product. [1]Acidification and extraction, often crystalline product. [4]
Advantages Boc group is stable to a wide range of reagents, including catalytic hydrogenation. [2]Cbz group is stable to acidic conditions used for Boc deprotection. [5]
Disadvantages Sensitive to strong acids. [6]Sensitive to catalytic hydrogenation. [7][8]

The synthesis of both Boc-L-Valine and Cbz-L-Valine are well-established, high-yielding, and reproducible processes. The choice between them largely depends on the desired deprotection method in the final step.

Step 2: The Piperidin-4-one Precursor

For the coupling reaction, a suitable piperidin-4-one derivative is required. The two most practical starting materials are commercially available:

  • 1-Boc-4-piperidone: This precursor is advantageous as the Boc group protects the piperidine nitrogen from reacting with the activated L-valine, directing the acylation to the desired position if a different nucleophile were present. However, for the direct N-acylation, the Boc group must be removed prior to the coupling step. This adds an extra deprotection step to the overall synthesis. It is a useful precursor in the synthesis of various pharmaceutical agents. * Piperidin-4-one hydrochloride: This is a more direct precursor for the N-acylation reaction. The hydrochloride salt can be neutralized in situ during the coupling reaction using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This avoids an additional deprotection step.

For the synthesis of the target molecule, where the piperidine nitrogen is the site of acylation, using piperidin-4-one hydrochloride is the more direct and efficient approach.

Step 3: The Coupling Reaction - The Critical Step

The formation of the amide bond between the N-protected L-valine and piperidin-4-one is the most challenging step of the synthesis. The steric hindrance from the isopropyl group of valine can significantly slow down the reaction rate and may require more potent coupling reagents to achieve high yields and minimize side reactions, particularly racemization. [9][10] Two classes of coupling reagents are compared here: a carbodiimide-based system and an onium salt-based system.

Coupling Reagent SystemReagent ClassTypical Coupling TimeCoupling Efficiency for Hindered Amino AcidsRacemization RiskKey AdvantagesKey Disadvantages
DIC/HOBt Carbodiimide/Additive1-4 hours [11]Moderate to Good [12]Low with HOBt [12]Cost-effective, soluble urea byproduct (for DIC). [12]Slower than onium salts, can be less effective for extremely hindered couplings. [13]
HATU Aminium/Uronium Salt30 minutes - 4 hours [14]High to Excellent [14]Very Low [14]High reactivity, rapid coupling, suitable for difficult sequences. [14]Higher cost, potential for guanidinylation side reaction if not used correctly. [15]

Causality Behind Experimental Choices:

  • Pre-activation: For both DIC/HOBt and HATU, pre-activating the N-protected L-valine by mixing it with the coupling reagent and, in the case of HATU, a base before adding the piperidin-4-one can increase the concentration of the reactive activated ester, leading to a more efficient reaction. [11][16]* Base Selection: A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) is crucial. It is strong enough to neutralize the hydrochloride salt of piperidin-4-one and facilitate the coupling reaction without competing as a nucleophile.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are preferred as they effectively dissolve the reactants and do not interfere with the reaction.

Step 4: Deprotection

The final step is the removal of the N-protecting group to yield the target molecule. The choice of deprotection method is dictated by the protecting group used.

  • Boc Deprotection: The Boc group is efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). [6][17][18]The reaction is usually rapid and clean, yielding the amine as a trifluoroacetate salt. [6]A subsequent basic workup can provide the free amine.

  • Cbz Deprotection: The Cbz group is most commonly removed by catalytic hydrogenation. [7][8]This method involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. [7][8]This method is advantageous for its mild conditions and the formation of benign byproducts (toluene and carbon dioxide). [7]Transfer hydrogenation using a hydrogen donor like formic acid is a safer alternative to using hydrogen gas. [7]

    Feature Boc Deprotection (TFA) Cbz Deprotection (Catalytic Hydrogenation)
    Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM) [6] H₂ gas or hydrogen donor (e.g., formic acid), Pd/C catalyst, Solvent (e.g., MeOH, EtOH) [7]
    Conditions 0°C to room temperature, 30 min - 2 hours [18] Room temperature, atmospheric or slightly elevated pressure [7]
    Advantages Fast, simple procedure, volatile reagents are easily removed. [6] Very mild conditions, clean reaction with benign byproducts. [7]

    | Disadvantages | Requires handling of a corrosive acid, may not be suitable for acid-sensitive substrates. | Requires specialized equipment for handling hydrogen gas, catalyst can be pyrophoric. [7]Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes). |

Overall Comparison of the Synthetic Routes

ParameterRoute A (Boc-Protection)Route B (Cbz-Protection)
Number of Steps 33
Key Challenge Coupling of sterically hindered Boc-L-valine.Coupling of sterically hindered Cbz-L-valine.
Reproducibility High, with optimized coupling and deprotection protocols.High, with optimized coupling and deprotection protocols.
Cost-Effectiveness Generally cost-effective, especially with DIC/HOBt coupling.Reagents are also readily available and cost-effective.
Safety Considerations Use of corrosive TFA in the final step.Handling of flammable hydrogen gas and pyrophoric Pd/C catalyst in the final step.
Overall Recommendation Recommended for its straightforward and rapid deprotection step. The choice of coupling reagent (DIC/HOBt for cost-effectiveness or HATU for higher efficiency) can be tailored to specific needs.A strong alternative, particularly if the molecule contains acid-sensitive functional groups. The deprotection step is very clean.

Experimental Protocols

The following are detailed, self-validating protocols for the two proposed synthetic routes.

Route A: Boc-Protection Strategy
  • Dissolve L-valine (1.0 eq) in a 1:1 mixture of dioxane and 1N NaOH (aq).

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the pH between 9 and 10 with the addition of 1N NaOH.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with diethyl ether to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with a cold 10% citric acid solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Valine, which can be recrystallized from ethyl acetate/hexane. [1]

Method 1: HATU Mediated Coupling

  • To a solution of Boc-L-Valine (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). [14]2. Stir the mixture at room temperature for 10-15 minutes for pre-activation. [16]3. Add piperidin-4-one hydrochloride (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-((S)-2-(Boc-amino)-3-methyl-butyryl)-piperidin-4-one.

  • Dissolve the purified Boc-protected intermediate in a 1:1 mixture of anhydrous DCM and TFA. [6]8. Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the final product.

  • For the free amine, dissolve the crude salt in water, basify with a mild base (e.g., NaHCO₃), and extract with a suitable organic solvent.

Method 2: DIC/HOBt Mediated Coupling

  • Dissolve Boc-L-Valine (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add piperidin-4-one hydrochloride (1.0 eq) and DIPEA (1.2 eq) to the solution.

  • Cool the mixture to 0°C and add DIC (1.2 eq) dropwise. [12]4. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Filter off the precipitated diisopropylurea and dilute the filtrate with ethyl acetate.

  • Wash the organic layer as described in the HATU protocol.

  • Dry, concentrate, and purify the crude product to obtain the Boc-protected intermediate.

  • Proceed with the TFA deprotection as described above.

Route B: Cbz-Protection Strategy
  • Dissolve L-valine (1.0 eq) in 2M NaOH (aq) and cool to 0°C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while simultaneously adding 2M NaOH to maintain the pH at 9-10. [4]3. Stir the reaction at 0°C for 1 hour and then at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether.

  • Acidify the aqueous layer to pH 2 with cold 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Cbz-L-Valine. [4]

The coupling of Cbz-L-Valine with piperidin-4-one hydrochloride can be performed using either HATU or DIC/HOBt, following the same procedures as described for Boc-L-Valine.

Deprotection of the Cbz Group

  • Dissolve the purified 1-((S)-2-(Cbz-amino)-3-methyl-butyryl)-piperidin-4-one in a suitable solvent such as methanol or ethanol.

  • Add 10% Pd/C catalyst (5-10 mol%). [7]3. Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain the final product, 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one.

References

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  • Horsley, P. A., et al. "Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation." ACS Medicinal Chemistry Letters, 2025.
  • Patsnap. "Preparation method of CBZ-L-valine." Eureka, 2020.
  • BenchChem. "Application Notes and Protocols for N-Cbz Deprotection." 2025.
  • Guidechem. "What is N-Carbobenzyloxy-L-valine and how is it prepared?" FAQ, 2020.
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  • The Journal of Organic Chemistry. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • Reddy, D. et al. "An Efficient and Large Scale Process for Synthesis of Valacyclovir."
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  • BenchChem. "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)." 2025.
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  • Journal of the American Chemical Society. "Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides." 2008.
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